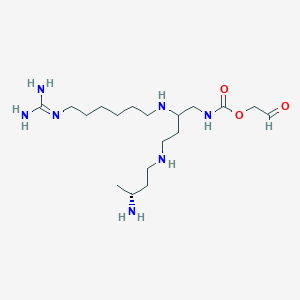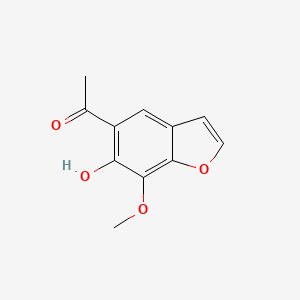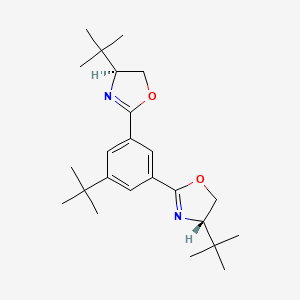
(4S,4'S)-2,2'-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic compound featuring two oxazole rings and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under acidic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.
Coupling of Oxazole Rings: The final step involves coupling the oxazole rings to the phenylene core, which can be achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles.
Reduction: Reduction of the oxazole rings can lead to the formation of dihydrooxazoles.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxazoles
Reduction: Dihydrooxazoles
Substitution: Various alkyl or aryl derivatives
Aplicaciones Científicas De Investigación
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-(5-(tert-butyl)-1,3-phenylene)bis(4-(tert-butyl)-4,5-dihydrooxazole) is unique due to the presence of multiple tert-butyl groups, which significantly impact its chemical properties and reactivity. This makes it particularly valuable in applications requiring high steric hindrance and stability.
Propiedades
Fórmula molecular |
C24H36N2O2 |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(4S)-4-tert-butyl-2-[3-tert-butyl-5-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H36N2O2/c1-22(2,3)17-11-15(20-25-18(13-27-20)23(4,5)6)10-16(12-17)21-26-19(14-28-21)24(7,8)9/h10-12,18-19H,13-14H2,1-9H3/t18-,19-/m1/s1 |
Clave InChI |
NJPOODZPANLSIP-RTBURBONSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=N[C@H](CO3)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=NC(CO3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)
![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/no-structure.png)
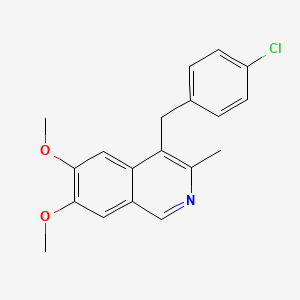


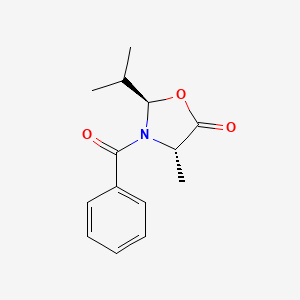
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
